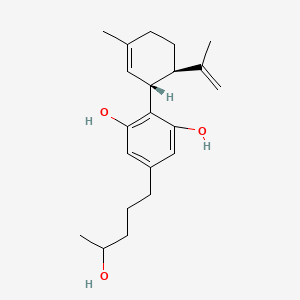

4''-Hydroxycannabidiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₃₀O₃ |

|---|---|

Molecular Weight |

330.46 |

IUPAC Name |

5-(4-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-13(2)17-9-8-14(3)10-18(17)21-19(23)11-16(12-20(21)24)7-5-6-15(4)22/h10-12,15,17-18,22-24H,1,5-9H2,2-4H3/t15?,17-,18+/m0/s1 |

SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O)O |

Origin of Product |

United States |

Origin and Biosynthesis of Precursor Cannabinoids

Plant Biosynthesis Pathways of Cannabidiol (B1668261) Precursors

The molecular architecture of cannabidiol is constructed through a series of biochemical reactions within the glandular trichomes of the cannabis plant. cannactiva.com These pathways are responsible for creating the foundational molecules upon which the vast diversity of cannabinoids is built.

At the heart of cannabinoid synthesis lies cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids". cannactiva.comcbd-alchemy.com This compound serves as the primary precursor for the most abundant cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabichromenic acid (CBCA), and, crucially, cannabidiolic acid (CBDA). researchgate.netmdpi.com Without the initial formation of CBGA, the synthesis of these key compounds, and subsequently CBD, would not occur. cbd-alchemy.com

The biosynthesis of CBGA itself is a multi-step process. It begins with the convergence of two distinct metabolic pathways: the polyketide pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. The polyketide pathway yields olivetolic acid (OA), while the MVA/MEP pathway produces geranyl pyrophosphate (GPP). mdpi.comoup.com An aromatic prenyltransferase enzyme then catalyzes the crucial joining of OA and GPP to form CBGA. acs.orgfrontiersin.org

Once CBGA is formed, it becomes the substrate for a suite of synthase enzymes that direct its conversion into different cannabinoid acids. The production of CBDA is specifically catalyzed by the enzyme cannabidiolic acid synthase (CBDAS). nih.govresearchgate.net This enzyme facilitates an oxidative cyclization of the geranyl group of CBGA, leading to the formation of the characteristic structure of CBDA. researchgate.net Following the enzymatic synthesis, CBDA can be converted to the neutral cannabinoid, cannabidiol (CBD), through non-enzymatic decarboxylation, which is typically induced by heat. frontiersin.orgtaylorandfrancis.com

| Enzyme | Substrate | Product | Role in Cannabidiol Biosynthesis |

| Olivetol (B132274) Synthase (OLS) & Olivetolic Acid Cyclase (OAC) | Hexanoyl-CoA + 3x Malonyl-CoA | Olivetolic Acid (OA) | Synthesizes a key precursor for CBGA. nih.gov |

| Geranyl Pyrophosphate Synthase | Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) | Geranyl Pyrophosphate (GPP) | Synthesizes the prenyl donor for CBGA formation. nih.gov |

| Cannabigerolic Acid Synthase (CBGAS) / Aromatic Prenyltransferase | Olivetolic Acid (OA) + Geranyl Pyrophosphate (GPP) | Cannabigerolic Acid (CBGA) | Catalyzes the formation of the central cannabinoid precursor. acs.orgfrontiersin.org |

| Cannabidiolic Acid Synthase (CBDAS) | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) | Specifically directs the synthesis of the direct precursor to CBD. nih.govresearchgate.net |

Heterologous Production Systems for Cannabidiol and Related Cannabinoids

The growing interest in the therapeutic potential of cannabinoids has spurred the development of alternative production methods to traditional plant cultivation. nih.gov Heterologous production, which involves engineering microorganisms to produce desired compounds, offers a scalable and controlled approach to cannabinoid synthesis. mdpi.com

Microbial Engineering Approaches for Cannabinoid Precursor Synthesis

Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae have become popular chassis organisms for the biosynthesis of cannabinoid precursors. nih.govntu.edu.sg By introducing the relevant genes from Cannabis sativa into these microbes, researchers can reconstruct the cannabinoid biosynthetic pathway. nih.gov A significant challenge in this endeavor is ensuring a sufficient supply of the initial building blocks, hexanoyl-CoA and GPP. nih.gov

Metabolic engineering strategies are employed to optimize the native metabolic pathways of the host organism to enhance the production of these precursors. nih.gov For instance, engineering the fatty acid synthesis pathway can increase the availability of hexanoyl-CoA. google.com Similarly, the isoprenoid pathway can be manipulated to boost the production of GPP. nih.gov

Synthetic Biology Platforms for Cannabidiol Production

Synthetic biology provides a powerful toolkit for creating customized microbial cell factories for cannabinoid production. acs.org This involves the assembly of genetic circuits that encode the entire biosynthetic pathway for CBD, from the initial precursors to the final product. mdpi.com

A key breakthrough in this area was the identification and utilization of alternative enzymes that can perform the necessary catalytic steps. For example, the soluble aromatic prenyltransferase NphB from Streptomyces has been successfully used as a substitute for the membrane-bound CBGAS from cannabis. acs.orgfrontiersin.org

Researchers have successfully engineered Saccharomyces cerevisiae to produce cannabinoids, including CBDA and consequently CBD, from simple sugars like galactose. mdpi.com These engineered yeast strains can be cultivated in large-scale fermenters, offering a more controlled, sustainable, and potentially cost-effective method for producing pure cannabinoids compared to agricultural cultivation. nih.govlabiotech.eu

| Organism | Engineering Approach | Target Compound(s) | Key Findings |

| Saccharomyces cerevisiae | Metabolic engineering and expression of cannabis genes | Cannabinoid precursors, CBGA, CBDA, THCA | Successful production of cannabinoids from galactose. mdpi.com |

| Escherichia coli | Expression of cannabis and other microbial genes | Olivetolic acid, CBGA | Demonstrated production of key cannabinoid precursors. oup.comoup.com |

| Komagataella phaffii (Pichia pastoris) | Recombinant expression of THCAS | THCA from supplemented CBGA | Showed feasibility of expressing functional cannabinoid synthases. mdpi.com |

| Nicotiana benthamiana | Transient expression of cannabis genes | CBGA, CBDA, THCA | Plant-based heterologous production of cannabinoids. acs.org |

Metabolic Formation and Enzymatic Pathways of 4 Hydroxycannabidiol

Oxidative Biotransformation of Cannabidiol (B1668261) in Biological Systems

The biotransformation of cannabidiol (CBD) in biological systems is a complex process primarily driven by oxidative reactions. This metabolic cascade leads to the formation of numerous metabolites, with hydroxylation being a key initial step. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a central role in the metabolism of CBD. pharmgkb.orgfrontiersin.org These enzymes are responsible for the initial oxidative metabolism of a vast array of foreign compounds, including drugs and cannabinoids. frontiersin.orgtandfonline.com In the case of CBD, CYP enzymes catalyze the introduction of hydroxyl groups at various positions on the molecule, initiating a cascade of metabolic transformations. nih.govrealmofcaring.org This process is crucial for converting the lipid-soluble CBD into more water-soluble compounds that can be more easily eliminated from the body. researchgate.net

The metabolism of CBD is extensive, with studies identifying a large number of metabolites, underscoring the significant role of CYP enzymes in its biotransformation. nih.govpharmgkb.org The primary metabolic route involves hydroxylation, followed by further oxidation. tandfonline.comfda.gov The structural flexibility of CBD allows it to be a substrate for a variety of CYP isoforms, leading to a diverse metabolic profile. realmofcaring.org

The formation of 4''-hydroxycannabidiol (4''-OH-CBD), a monohydroxylated metabolite of CBD, is primarily attributed to the activity of specific cytochrome P450 isoforms. nih.govebi.ac.uk Research using human liver microsomes (HLMs) and recombinant human CYP enzymes has identified CYP3A4 as a major enzyme responsible for the hydroxylation of CBD at the 4''-position of the pentyl side chain. realmofcaring.orgnih.govebi.ac.uk

In addition to CYP3A4, other CYP isoforms have been shown to contribute to the formation of 4''-OH-CBD, although to a lesser extent. nih.gov These include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A5. nih.govpharmgkb.org The involvement of multiple CYP isoforms in the metabolism of CBD, including the formation of 4''-OH-CBD, highlights the complexity of its metabolic pathways. nih.govfrontiersin.org Inhibition studies using ketoconazole, a known CYP3A4 inhibitor, have further confirmed the significant role of this enzyme in the formation of 4''-OH-CBD. realmofcaring.orgnih.govebi.ac.uk

The following table summarizes the key CYP isoforms involved in the formation of 4''-Hydroxycannabidiol:

Table 1: CYP Isoforms Involved in 4''-Hydroxylation of Cannabidiol| CYP Isoform | Role in 4''-OH-CBD Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major contributor | Correlation and inhibition studies in human liver microsomes. realmofcaring.orgnih.govebi.ac.uk |

| CYP2C19 | Contributor | Identified as a catalyst for 4''-hydroxylation. nih.govrealmofcaring.orgnih.gov |

| CYP1A2 | Contributor | Shown to be capable of forming 4''-OH-CBD. nih.govpharmgkb.org |

| CYP2C9 | Contributor | Implicated in the formation of 4''-OH-CBD. nih.govpharmgkb.org |

| CYP2D6 | Contributor | Identified as a catalyst for 4''-hydroxylation. nih.govpharmgkb.org |

| CYP3A5 | Contributor | Shown to be capable of forming 4''-OH-CBD. nih.govpharmgkb.org |

Comparative Metabolic Profiling of Cannabidiol and its Hydroxylated Metabolites

The metabolic profiling of cannabidiol (CBD) reveals a complex pattern of hydroxylation at multiple sites on the molecule. Understanding the primary sites of hydroxylation and the relative abundance of the resulting metabolites is crucial for a comprehensive view of its biotransformation.

The primary sites of hydroxylation on the CBD molecule are the C-6 and C-7 positions on the terpene moiety and the C-4'' position on the pentyl side chain. pharmgkb.orgnih.gov Studies utilizing human liver microsomes have demonstrated that CBD is metabolized to several monohydroxylated derivatives. realmofcaring.orgnih.gov The major initial oxidative metabolites identified include 6α-hydroxycannabidiol (6α-OH-CBD), 6β-hydroxycannabidiol (6β-OH-CBD), 7-hydroxycannabidiol (B1252178) (7-OH-CBD), and 4''-hydroxycannabidiol (4''-OH-CBD). realmofcaring.orgnih.gov

The structural characteristics of CBD allow for this diverse hydroxylation pattern, with different cytochrome P450 isoforms exhibiting regioselectivity for these specific positions. realmofcaring.org For instance, the flexible pentyl side chain is a key target for hydroxylation, leading to the formation of various positional isomers, including 4''-OH-CBD. realmofcaring.org

Among the initial monohydroxylated metabolites of cannabidiol (CBD), 4''-hydroxycannabidiol (4''-OH-CBD) is considered one of the major products formed in human liver microsomes. realmofcaring.orgnih.govebi.ac.uk Its abundance is comparable to that of other primary metabolites such as 6α-OH-CBD, 6β-OH-CBD, and 7-OH-CBD. nih.govebi.ac.uk

The formation of these major metabolites is catalyzed by different cytochrome P450 (CYP) isoforms. Specifically, the formation of 6β-OH-CBD and 4''-OH-CBD is primarily mediated by CYP3A4. nih.govebi.ac.uk In contrast, the 7-hydroxylation of CBD is predominantly catalyzed by CYP2C19, while the 6α-hydroxylation involves both CYP3A4 and CYP2C19. nih.govresearchgate.net

The following table provides a comparative overview of the major hydroxylated metabolites of CBD and the primary CYP enzymes responsible for their formation:

Table 2: Major Hydroxylated Metabolites of CBD and Their Forming Enzymes| Metabolite | Primary Forming CYP Isoform(s) | Reference |

|---|---|---|

| 4''-Hydroxycannabidiol (4''-OH-CBD) | CYP3A4 | nih.govebi.ac.uk |

| 6β-Hydroxycannabidiol (6β-OH-CBD) | CYP3A4 | nih.govebi.ac.uk |

| 7-Hydroxycannabidiol (7-OH-CBD) | CYP2C19, CYP2C9 | researchgate.netnih.govnih.gov |

| 6α-Hydroxycannabidiol (6α-OH-CBD) | CYP3A4, CYP2C19 | nih.govresearchgate.net |

Mechanisms of Enzymatic Inactivation by Cannabidiol and Potential Implications for Metabolite Formation

Cannabidiol (CBD) is not only a substrate for cytochrome P450 (CYP) enzymes but also acts as an inhibitor of several CYP isoforms. nih.govfrontiersin.org This inhibition can occur through various mechanisms, including competitive inhibition and mechanism-based inactivation. accurateclinic.comresearchgate.net Such interactions can have significant implications for the metabolism of CBD itself, as well as other co-administered substances. frontiersin.org

Mechanism-based inactivation involves the metabolic activation of CBD by a CYP enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme. nih.gov This process can lead to a time-dependent decrease in enzymatic activity. nih.gov For instance, it has been proposed that the inactivation of CYP3A enzymes by CBD may involve the formation of a CBD-hydroxyquinone intermediate. nih.gov

The inhibition of specific CYP isoforms by CBD can alter its own metabolic profile. By inhibiting the enzymes responsible for its metabolism, CBD can affect the rate of formation and the relative abundance of its various metabolites, including 4''-hydroxycannabidiol. nih.gov This complex interplay between CBD as a substrate and an inhibitor highlights the intricate nature of its pharmacokinetics. nih.govfrontiersin.org Furthermore, this enzymatic inactivation can also impact the metabolism of other drugs that are substrates for the same CYP enzymes, leading to potential drug-drug interactions. nih.gov

Advanced Analytical Techniques for 4 Hydroxycannabidiol Characterization and Quantification

Chromatographic Separation Methodologies

Chromatography is the cornerstone of analyzing complex mixtures like biological matrices containing cannabinoid metabolites. The primary goal is to physically separate the target analyte, 4''-OH-CBD, from the parent compound (CBD), other metabolites, and endogenous matrix components before detection.

High-Performance Liquid Chromatography (HPLC) for Cannabinoid Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of cannabinoids and their metabolites. nih.gov Its ability to handle thermally labile compounds without the need for derivatization makes it particularly suitable for analyzing hydroxylated cannabinoids. nih.gov For the separation of CBD and its hydroxylated isomers, reversed-phase HPLC is most commonly employed. The choice of stationary phase, typically C18, and the composition of the mobile phase are critical for achieving resolution between closely eluting isomers.

Methods developed for separating THC isomers or multiple cannabinoids demonstrate the principles applicable to 4''-OH-CBD. For instance, a gradient elution with a C18 column can effectively separate a wide range of cannabinoids. nih.gov The separation of critical pairs like CBD and cannabigerol (CBG), which can co-elute under some conditions, highlights the importance of method optimization that would be necessary to resolve positional isomers like 4''-OH-CBD and 7-OH-CBD. chromatographyonline.com While HPLC coupled with UV detection is common, its limited specificity for distinguishing isomers necessitates coupling with more advanced detectors like mass spectrometry. mdpi.com

| Parameter | Typical Condition for Cannabinoid Metabolite Analysis | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Separates compounds based on hydrophobicity. Standard for cannabinoid analysis. |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization efficiency for MS. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Acid | Organic component; elution strength is modified by changing its proportion. |

| Elution | Gradient | Varying the ratio of Mobile Phase A and B allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and can influence resolution. |

| Column Temperature | 45 °C | Affects viscosity and retention times; can improve peak shape and resolution. nih.gov |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides spectral information, while MS provides mass information for identification. |

Gas Chromatography (GC) Applications in Metabolite Profiling

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful tool for metabolite profiling due to its high chromatographic efficiency. news-medical.net However, a significant drawback for cannabinoid analysis is the high temperature of the injection port, which causes decarboxylation of acidic cannabinoids. mdpi.com For hydroxylated metabolites like 4''-OH-CBD, thermal instability and limited volatility are concerns.

To overcome these issues, derivatization is a mandatory step prior to GC analysis. mdpi.com Silylation agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to replace the active hydrogen on hydroxyl groups with a trimethylsilyl (TMS) group. nih.gov This process increases the thermal stability and volatility of the analytes, improving their chromatographic behavior and producing characteristic mass spectra. GC-MS analysis of silylated extracts allows for the identification of numerous cannabinoids and their metabolites in a single run based on their retention times and fragmentation patterns. thieme-connect.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. mdpi.comnih.gov These advantages are particularly crucial for resolving the structurally similar isomers of hydroxylated CBD.

Numerous validated UHPLC-MS/MS methods have been developed for the simultaneous quantification of CBD and its major metabolites (7-OH-CBD, 6-α-OH-CBD, 6-β-OH-CBD, and 7-COOH-CBD) in biological samples like serum and whole blood. mdpi.comoup.com These methods typically achieve separation in under 10 minutes. nih.gov The enhanced resolution of UHPLC is critical for ensuring that positional isomers, which would include 4''-OH-CBD, are baseline separated, preventing analytical interferences and allowing for accurate quantification of each specific metabolite. mdpi.comfrontiersin.org

Spectrometric Detection and Identification

While chromatography separates compounds, spectrometry provides the detailed structural information necessary for their unambiguous identification. For a metabolite like 4''-OH-CBD, which is an isomer of other hydroxylated forms of CBD, spectrometric analysis is indispensable.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification of 4''-Hydroxycannabidiol

Mass Spectrometry (MS) is the detector of choice for cannabinoid metabolite analysis due to its exceptional sensitivity and specificity. lcms.cz When coupled with a chromatographic system (HPLC or UHPLC), it provides the mass-to-charge ratio (m/z) of the separated compounds. High-resolution mass spectrometry (HRMS) can determine the elemental composition of an analyte with high accuracy. However, since isomers like 4''-OH-CBD and 7-OH-CBD have identical molecular weights and elemental formulas, MS alone cannot distinguish them.

This is where tandem mass spectrometry (MS/MS) becomes essential. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of hydroxylated CBD, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.gov While the precursor ion for 4''-OH-CBD and 7-OH-CBD would be the same, the position of the hydroxyl group would influence the fragmentation pathway, leading to different product ions or different relative abundances of the same ions. This allows for their unambiguous differentiation. This technique is the gold standard for quantifying low-level cannabinoid metabolites in complex biological matrices. nih.govoup.com

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Hypothetical Product Ions (m/z) | Structural Origin of Fragments |

|---|---|---|---|

| 7-OH-CBD | 331.22 | 313.21, 253.16, 193.12 | Fragments resulting from loss of H₂O and cleavages around the hydroxylated heptyl group. |

| 4''-OH-CBD | 331.22 | 313.21, 201.16, 135.11 | Fragments resulting from loss of H₂O and characteristic cleavages along the hydroxylated pentyl side chain. |

| 6-α/β-OH-CBD | 331.22 | 313.21, 295.20, 193.12 | Fragments resulting from loss of H₂O and cleavages of the hydroxylated cyclohexene (B86901) ring. oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. mdpi.com While MS/MS can differentiate isomers based on fragmentation, NMR provides a detailed map of the entire molecular structure by probing the chemical environment of each carbon and hydrogen atom. technologynetworks.com

For a novel or unconfirmed metabolite like 4''-OH-CBD, NMR would be the definitive identification tool. The position of the hydroxyl group on the 4''-carbon of the pentyl side chain would result in a unique set of signals in both the proton (¹H) and carbon-¹³ (¹³C) NMR spectra. Specifically, the ¹H signal for the proton attached to the 4''-carbon (H-4'') would appear at a characteristic chemical shift and exhibit a distinct splitting pattern due to coupling with neighboring protons. Similarly, the C-4'' signal in the ¹³C spectrum would be shifted downfield compared to an unsubstituted carbon.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to confirm the connectivity of atoms and definitively place the hydroxyl group at the 4''-position, distinguishing it from all other possible isomers. wikipedia.org

Ultraviolet (UV) and Diode-Array Detection (DAD) Integration

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely utilized and robust method for the quantification of cannabinoids. d-nb.infofuture4200.comnih.govnih.gov This combination is considered a gold standard for cannabinoid analysis and is included in several pharmacopeia monographs. nih.gov

A DAD system acquires the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for:

Peak Purity Assessment: DAD allows analysts to check the spectral homogeneity across a single chromatographic peak. Inhomogeneous spectra can indicate the presence of co-eluting impurities, which would compromise the accuracy of quantification.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint for a compound. By comparing the spectrum of an unknown peak to a library of reference spectra, tentative identification of 4''-Hydroxycannabidiol can be achieved.

Optimal Wavelength Selection: DAD enables the selection of the wavelength of maximum absorbance for 4''-Hydroxycannabidiol, thereby maximizing the sensitivity of the quantification method. Chromatographic methods are often optimized to achieve high resolution and short run times, with some methods separating multiple cannabinoids in under 12 minutes. future4200.commdpi.com

Once the optimal wavelength is determined, a simpler UV detector can be used for routine quantitative analysis. The detector measures the absorbance of the column effluent at this specific wavelength, and the response is directly proportional to the concentration of 4''-Hydroxycannabidiol in the sample. preprints.org

Sample Preparation and Extraction Protocols for 4''-Hydroxycannabidiol in Biological Matrices

Given the complexity of biological matrices such as blood, plasma, and urine, rigorous sample preparation is a mandatory step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for isolating cannabinoids from biological samples. nih.govunimore.itljmu.ac.uk The technique operates on the principle of partitioning the analyte between two immiscible liquid phases. For 4''-Hydroxycannabidiol, which is a lipophilic compound, LLE typically involves:

Adjusting the pH of the aqueous biological sample to ensure the analyte is in a neutral, non-ionized state, which enhances its solubility in organic solvents.

Adding an immiscible organic solvent, such as a mixture of hexane (B92381) and ethyl acetate. cuny.edu

Vigorous mixing to facilitate the transfer of 4''-Hydroxycannabidiol from the aqueous matrix to the organic phase.

Separation of the two phases, followed by evaporation of the organic solvent to concentrate the extracted analyte.

While effective, LLE can be time-consuming and may require large volumes of organic solvents. unimore.itunitedchem.com

Solid-Phase Extraction (SPE) has emerged as a more efficient and reproducible alternative to LLE. unimore.it It offers advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. unimore.it The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).

The general steps are:

Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction with the analyte.

Loading: The pre-treated biological sample is passed through the cartridge. 4''-Hydroxycannabidiol and other similar compounds are retained on the sorbent material.

Washing: Interfering substances and matrix components are washed away with a specific solvent, while the analyte remains bound to the sorbent.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified 4''-Hydroxycannabidiol for analysis.

Various SPE sorbents are available, and the selection depends on the specific properties of the analyte and the matrix. For cannabinoids, anion exchange sorbents have been used effectively to reduce matrix interference. nih.gov SPE methods have demonstrated good recoveries (>74%) and minimal matrix effects for cannabinoids in blood and urine. unitedchem.com

Volumetric Absorptive Microsampling (VAMS) is a modern technique that allows for the collection of a precise and fixed volume of a biological fluid, typically 10 to 30 µL of blood, using a specialized absorptive tip. nih.govunipi.itnih.gov This approach offers significant advantages, particularly in clinical and research settings:

Minimally Invasive: VAMS requires only a small finger-prick blood sample, which is less invasive and more patient-friendly than traditional venipuncture. unipi.itfrontiersin.org

Accuracy: The device collects a fixed volume, which mitigates the impact of hematocrit variations that can affect the accuracy of dried blood spot (DBS) analysis. nih.govunipi.it

Simplified Logistics: Samples collected via VAMS can be dried and shipped at ambient temperature, eliminating the need for cold-chain logistics. nih.gov

Once collected, the analyte is extracted from the VAMS tip using a suitable solvent before being analyzed, often by highly sensitive LC-MS/MS methods. nih.gov VAMS has been successfully applied to the therapeutic drug monitoring of CBD and could be readily adapted for its metabolite, 4''-Hydroxycannabidiol. nih.govfrontiersin.org

Method Validation and Analytical Performance Parameters

To ensure that an analytical method for 4''-Hydroxycannabidiol is reliable, accurate, and fit for purpose, it must be thoroughly validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netkingston.ac.uknih.gov Key validation parameters include:

Linearity: This parameter establishes the range over which the analytical method provides results that are directly proportional to the concentration of 4''-Hydroxycannabidiol. A linear relationship is typically demonstrated by a high correlation coefficient (R²) value, often greater than 0.999. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com For cannabinoid analysis using HPLC-DAD, LOD and LOQ values can be in the range of 0.05–0.13 µg/mL and 0.50–0.61 µg/mL, respectively. mdpi.compreprints.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of 4''-Hydroxycannabidiol is added to a blank matrix and the percentage recovered by the method is calculated. Acceptable accuracy is typically within a range of 98-102%. mdpi.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For analytical methods, RSD values should ideally be lower than 2%. mdpi.com

The table below summarizes typical performance parameters for validated HPLC methods used in cannabinoid analysis.

Table 1: Typical Analytical Method Validation Parameters for Cannabinoid Analysis

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | > 0.999 | Demonstrates a direct proportionality between instrument response and analyte concentration. |

| Limit of Detection (LOD) | Method Dependent (e.g., 0.05-0.13 µg/mL) | The lowest analyte concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | Method Dependent (e.g., 0.50-0.61 µg/mL) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 98-102% | The closeness of the measured value to the actual value. |

| Precision (% RSD) | ≤ 2% | The degree of agreement among repeated measurements. |

Note: The values presented are illustrative and can vary based on the specific analytical technique, instrument, and matrix being analyzed.

In Vitro and in Vivo Preclinical Investigations of 4 Hydroxycannabidiol

Evaluation of 4''-Hydroxycannabidiol in Cellular and Subcellular Systems

Detailed preclinical investigations focusing specifically on the interactions and modulatory effects of the isolated metabolite, 4''-Hydroxycannabidiol, are limited in the current scientific literature. While extensive research exists for the parent compound, Cannabidiol (B1668261) (CBD), data for its 4''-hydroxy metabolite is sparse.

Interactions with Endocannabinoid System Components in Isolated Systems (e.g., CB1, CB2 Receptors, Enzymes)

Specific studies detailing the binding affinities and functional activities of 4''-Hydroxycannabidiol at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) are not extensively documented. Similarly, its direct inhibitory or modulatory effects on the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), have not been thoroughly characterized in isolated enzymatic assays.

Modulation of Non-Cannabinoid Receptors and Ion Channels (e.g., TRPV1, 5-HT1A, GPR55, GABA receptors)

In Vitro Studies on Cellular Signaling Pathways Potentially Influenced by 4''-Hydroxycannabidiol

In vitro research specifically elucidating the influence of 4''-Hydroxycannabidiol on intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, has not been a primary focus of published studies. While the effects of CBD on these pathways are well-documented, it is not yet clear whether the 4''-hydroxy metabolite retains, alters, or loses these activities.

Assessment of 4''-Hydroxycannabidiol in Animal Models

Exploratory Pharmacological Activity in Relevant Animal Models (e.g., neurological, inflammatory, metabolic)

Comprehensive in vivo studies designed to explore the specific pharmacological effects of 4''-Hydroxycannabidiol in animal models of neurological, inflammatory, or metabolic disorders are not widely reported. The majority of preclinical animal research has centered on the parent compound, CBD, leaving the independent pharmacological profile of its metabolites, including 4''-Hydroxycannabidiol, largely uncharacterized.

Investigation of Metabolic Fate and Disposition of 4''-Hydroxycannabidiol in Animal Species

4''-Hydroxycannabidiol is recognized as a significant metabolite of Cannabidiol (CBD) formed during phase I metabolism. labmix24.com Its generation has been identified across different species, primarily through hydroxylation of the terminal pentyl side chain.

In studies using human liver microsomes (HLMs), 4''-Hydroxycannabidiol was identified as one of the major monohydroxylated metabolites of CBD. ebi.ac.uk The formation of this metabolite is predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4. ebi.ac.ukclinpgx.org Research with rat liver enzymes also confirmed that hydroxylation occurs at various positions along the pentyl side chain, with 4''-Hydroxycannabidiol being the most abundant of these side-chain hydroxylated metabolites. researchgate.net

Furthermore, investigations in mice led to the purification of a specific P-450 enzyme from hepatic microsomes, termed P-450THC, which demonstrated high activity for cannabinoid hydroxylation and was shown to produce 4''-hydroxycannabidiol, among other metabolites. nih.gov The presence of 4''-hydroxy derivatives of CBD-7-oic acid has also been confirmed in human urine, indicating that after its initial formation, 4''-Hydroxycannabidiol can undergo further metabolic transformations before excretion. researchgate.net

Interactive Data Table: Metabolic Formation of 4''-Hydroxycannabidiol

| Species/System | Enzyme(s) Involved | Finding | Reference(s) |

| Human | CYP3A4 | A major metabolite formed in liver microsomes. | ebi.ac.ukclinpgx.org |

| Rat | Liver Enzymes | The most abundant pentyl side-chain hydroxylated metabolite. | researchgate.net |

| Mouse | P-450THC (Cytochrome P-450) | Produced by this purified hepatic enzyme. | nih.gov |

Comparative Pharmacodynamics of Cannabidiol and its Metabolites in Preclinical Contexts

The pharmacodynamic landscape of CBD is intricate, involving interactions with a multitude of receptor and non-receptor systems. Preclinical research has diligently worked to elucidate these mechanisms, not only for CBD itself but also for its primary metabolites. A significant body of evidence has been generated for 7-OH-CBD, often considered the major active metabolite, while data on other metabolites, including 4''-OH-CBD, are still emerging.

In preclinical models, the pharmacodynamic effects of CBD are multifaceted. It has been shown to interact with various molecular targets, including but not limited to, transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), and G protein-coupled receptors such as GPR55. Furthermore, CBD is known to modulate the endocannabinoid system, albeit indirectly, by inhibiting the enzymatic degradation of the endocannabinoid anandamide.

The metabolic conversion of CBD to its hydroxylated forms can alter the compound's affinity and efficacy at these targets. For instance, hydroxylation can impact the lipophilicity and three-dimensional structure of the molecule, thereby influencing its ability to cross biological membranes and interact with receptor binding sites.

It is important to note that direct, side-by-side comparative preclinical data for 4''-Hydroxycannabidiol against Cannabidiol is not extensively available in the current body of scientific literature. The majority of research has prioritized the study of more abundant metabolites. The following table summarizes the general understanding of the metabolic pathways of CBD.

| Compound | Metabolic Pathway | Primary Enzymes Involved |

|---|---|---|

| Cannabidiol (CBD) | Hydroxylation | CYP3A4, CYP2C19 |

| 4''-Hydroxycannabidiol (4''-OH-CBD) | Metabolite of CBD | Primarily CYP3A4 |

| 7-Hydroxycannabidiol (B1252178) (7-OH-CBD) | Major active metabolite of CBD | CYP2C19 |

The table above illustrates that while the formation of 4''-OH-CBD is acknowledged, detailed pharmacodynamic comparisons with the parent compound are not as well-documented as for other metabolites. Future preclinical research is necessary to fully characterize the in vitro and in vivo activities of 4''-Hydroxycannabidiol and to understand its specific contribution to the effects of Cannabidiol.

Synthetic Strategies and Analog Development for 4 Hydroxycannabidiol Research

Chemical Synthesis of 4''-Hydroxycannabidiol for Reference Material and Research

The availability of pure 4''-Hydroxycannabidiol (4''-OH-CBD) is essential for its use as an analytical reference standard and for conducting in-depth pharmacological research. As this compound is a metabolite, its isolation from natural sources is impractical, necessitating chemical synthesis to obtain the required quantities and purity. Synthetic strategies are often adapted from established methods for creating Cannabidiol (B1668261) (CBD) and its derivatives, involving a multi-step process that requires careful control of regioselectivity and stereoselectivity. core.ac.ukescholarship.org

A common synthetic approach begins with the coupling of a protected resorcinol (B1680541) derivative with a suitable terpene alcohol, such as (+)-p-mentha-2,8-dien-1-ol. escholarship.org To achieve the specific 4''-hydroxylation, the synthesis requires a starting resorcinol that already contains a protected hydroxyl group on the alkyl side chain or a precursor that allows for its introduction at a later stage.

One plausible synthetic pathway involves several key transformations, as outlined below. The process starts from a commercially available or readily synthesized functionalized olivetol (B132274) precursor. Protecting groups, such as pivalic esters, are often employed to shield the phenolic hydroxyls during the synthesis, preventing unwanted side reactions. core.ac.uk The crucial carbon-carbon bond formation is typically achieved through a Friedel-Crafts alkylation reaction. Subsequent steps focus on the deprotection and purification of the final product.

A generalized multi-step synthesis is detailed in the following table:

| Step | Reaction Type | Description | Key Reagents |

| 1 | Protection | The phenolic hydroxyl groups of a functionalized resorcinol (with a precursor to the 4''-hydroxy-pentyl side chain) are protected to prevent interference in subsequent steps. | Pivaloyl chloride, DMAP |

| 2 | Friedel-Crafts Alkylation | The protected resorcinol is reacted with (+)-p-mentha-2,8-dien-1-ol under acidic conditions to form the core cannabinoid structure. This reaction's stereoselectivity is crucial. escholarship.org | Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid |

| 3 | Side-Chain Modification | If the side chain is not already hydroxylated, a functional group (e.g., a double bond) is introduced and then converted to a hydroxyl group via oxidation/hydration. | OsO₄, NMO; or hydroboration-oxidation |

| 4 | Deprotection | The protecting groups on the phenolic hydroxyls are removed to yield the final 4''-Hydroxycannabidiol molecule. | Methylmagnesium bromide or other strong nucleophiles/bases |

| 5 | Purification | The final product is isolated from the reaction mixture and purified, typically using chromatographic techniques. | Silica (B1680970) gel chromatography |

This synthetic approach provides a reliable method for producing 4''-OH-CBD as a high-purity reference material, enabling accurate quantification in metabolic studies and facilitating further investigation into its biological activities. core.ac.uk

Development of Modified 4''-Hydroxycannabidiol Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For 4''-Hydroxycannabidiol, developing modified analogs allows researchers to probe its interactions with biological targets, such as cannabinoid receptors or metabolic enzymes, and potentially develop new compounds with enhanced or altered pharmacological profiles. nih.govnih.gov

The development of these analogs involves systematic modifications to one of three key structural regions of the 4''-OH-CBD scaffold:

The Resorcinol Core: The two phenolic hydroxyl groups can be modified, for instance, by converting them into ethers or esters, to investigate the importance of these hydrogen-bonding groups for receptor interaction.

The Terpenoid Moiety: Alterations to the cyclohexene (B86901) ring, such as saturation to form a hexahydrocannabinol (B1216694) (HHC) type analog, can influence the molecule's conformation and, consequently, its binding affinity and efficacy at cannabinoid receptors. mdpi.comchemrxiv.org

The Alkyl Side Chain: This is the most commonly modified region. The length of the chain can be shortened or extended, and the position of the hydroxyl group can be moved to other locations (e.g., 1''-, 2''-, 3''-, or 5''-positions) to determine the optimal chain length and hydroxylation site for activity. acs.org Additionally, introducing other functional groups or branching can provide further insights.

The synthesis of these analogs often follows similar chemical pathways to that of the parent compound, but utilizes different starting materials to introduce the desired structural changes. researchgate.net For example, to create analogs with different side-chain lengths, the initial Friedel-Crafts alkylation would use a resorcinol derivative with the appropriately modified alkyl chain. acs.org These SAR studies are crucial for deciphering the molecular pharmacology of 4''-OH-CBD and for the rational design of new therapeutic agents. nih.govnih.gov

The table below illustrates potential modifications for SAR studies:

| Modification Area | Type of Modification | Rationale | Example Analog |

| Alkyl Side Chain | Chain Length Variation | To determine the optimal chain length for receptor binding affinity and potency. nih.gov | 4''-Hydroxycannabivarin (propyl side chain) |

| Alkyl Side Chain | Hydroxyl Position Isomerism | To assess the importance of the 4''-position for biological activity compared to other positions. | 5''-Hydroxycannabidiol |

| Resorcinol Core | Hydroxyl Group Derivatization | To evaluate the role of the phenolic hydroxyls as hydrogen bond donors in receptor interactions. | 4''-Hydroxycannabidiol dimethyl ether |

| Terpenoid Moiety | Ring Saturation | To investigate the influence of conformational rigidity on binding affinity and functional activity. mdpi.com | 4''-Hydroxy-hexahydrocannabidiol |

Chromatographic Isolation and Purification of 4''-Hydroxycannabidiol from Biological Matrices or Reaction Mixtures

The effective isolation and purification of 4''-Hydroxycannabidiol are critical for obtaining a pure compound, whether it is from a complex biological matrix (like plasma or urine for metabolic studies) or from a crude synthetic reaction mixture. nih.govmdpi.com Chromatographic techniques are the cornerstone of this process, leveraging subtle differences in the physicochemical properties of molecules, such as polarity, size, and affinity, to achieve separation. rootsciences.com

Given the complexity of the matrices involved, a multi-step purification strategy is often necessary. chromatographyonline.com For biological samples, a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is first employed to remove major interferences like proteins and lipids and to concentrate the analyte. nih.govmdpi.com

Flash Chromatography is frequently used as an initial, coarse purification step for crude reaction mixtures. biotage.com This technique uses a column packed with a stationary phase (commonly silica gel for normal-phase chromatography) and pressurized gas or liquid to rapidly push the solvent (mobile phase) through, separating compounds based on their polarity. rootsciences.com It is effective for removing unreacted starting materials and major byproducts. biotage.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for final purification to achieve high purity (>98%). nih.gov Depending on the specific properties of the target compound and impurities, different modes of HPLC can be used:

Reversed-Phase HPLC (RP-HPLC): This is the most common technique for cannabinoid purification. It utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water with methanol (B129727) or acetonitrile). chromatographyonline.combiotage.com More polar compounds elute first, while less polar compounds are retained longer. 4''-OH-CBD, being more polar than its parent CBD due to the extra hydroxyl group, would have a shorter retention time than CBD under these conditions.

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica or alumina) and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). biotage.comnih.gov The elution order is inverted compared to RP-HPLC, with less polar compounds eluting first.

Other advanced techniques like Supercritical Fluid Chromatography (SFC) , which uses supercritical CO₂ as the mobile phase, are also gaining traction as efficient and "green" alternatives for cannabinoid purification. rootsciences.com The choice of the specific chromatographic method and conditions (e.g., column type, mobile phase composition, flow rate) is optimized to achieve the best possible separation and yield of pure 4''-Hydroxycannabidiol. nih.gov

The following table compares common chromatographic techniques for this purpose:

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Primary Use |

| Flash Chromatography | Silica Gel (Normal Phase) | Nonpolar organic solvents (e.g., hexane/ethyl acetate) | Polarity | Initial, rapid purification of synthetic mixtures. rootsciences.combiotage.com |

| Reversed-Phase HPLC | C18-bonded silica (Nonpolar) | Polar solvents (e.g., methanol/water, acetonitrile/water) | Polarity (hydrophobicity) | High-resolution final purification of cannabinoids. chromatographyonline.comnih.gov |

| Normal-Phase HPLC | Silica or Alumina (Polar) | Nonpolar organic solvents (e.g., hexane/ethyl acetate) | Polarity | Separation of isomers or compounds not well-resolved by RP-HPLC. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Various (Chiral or Achiral) | Supercritical CO₂ with co-solvents (e.g., methanol) | Polarity and molecular interactions | Efficient, high-speed, and environmentally friendly purification. rootsciences.com |

Emerging Research Perspectives and Methodological Considerations for 4 Hydroxycannabidiol Studies

Advancements in Micro-scale and High-Throughput Methodologies for Metabolite Analysis

The analysis of metabolites such as 4''-Hydroxycannabidiol, which are often present in low concentrations within complex biological matrices, presents a significant analytical challenge. nih.gov Traditional methods can be time-consuming and require large sample volumes. nih.gov However, recent technological advancements are enabling more sensitive, rapid, and efficient analysis.

Microfluidic technologies, often termed "lab-on-a-chip" systems, are powerful tools for biosample analysis. nih.gov These devices offer precise control over minute fluid volumes, allowing for the integration of sample preparation, separation, and detection into a single platform. nih.govnih.gov This miniaturization reduces reagent and sample consumption, shortens analysis times, and increases throughput, making it an ideal candidate for profiling cellular metabolites and supporting drug discovery. nih.govnih.gov For instance, droplet-based microfluidics can be used to dispense picoliter-sized samples into well arrays for subsequent analysis by mass spectrometry, enabling the characterization of metabolic profiles at a high-throughput scale. researchgate.netufluidix.com

In parallel, high-throughput screening has been revolutionized by the automation of sample preparation workflows coupled with highly sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com Fully automated platforms can perform all sample preparation steps—including solvent dispensing, mixing, centrifugation, and filtration—processing 96-well plates that are ready for immediate LC-MS/MS analysis. mdpi.com Such automated systems significantly reduce operator-dependent variability and enhance data reproducibility. mdpi.com Studies focusing on CBD and its primary metabolite, 7-hydroxy-CBD, have demonstrated that automated workflows achieve excellent precision and accuracy, comparable to manual methods, while drastically increasing throughput. mdpi.combsn-srl.it These rapid analytical methods can reduce run times to as little as eight minutes for the quantification of 16 different cannabinoids, a significant improvement over older techniques. nih.govmdpi.com

| Analyte | Method | Intraday Precision (%) | Interday Precision (%) | Accuracy Range (%) |

|---|---|---|---|---|

| Cannabidiol (B1668261) (CBD) | Manual | 1 - 6.6 | 1.3 - 7.9 | 92.5 - 111.8 |

| Cannabidiol (CBD) | Automated | 1.5 - 11.5 | 2.4 - 8.1 | 87.9 - 109.3 |

| 7-hydroxy-CBD | Manual | 1 - 6.6 | 1.3 - 7.9 | 92.7 - 105.1 |

| 7-hydroxy-CBD | Automated | 1.5 - 11.5 | 2.4 - 8.1 | 91.9 - 103.0 |

Computational Modeling and In Silico Approaches for Predicting 4''-Hydroxycannabidiol Interactions and Biotransformation

Computational, or in silico, modeling has become an indispensable tool in pharmacology and drug discovery, offering a way to predict the behavior of compounds like 4''-Hydroxycannabidiol without extensive and costly laboratory experiments. chemrxiv.orgsydney.edu.au These methods simulate molecular interactions to provide insights into a compound's potential biological activity and metabolic fate. sydney.edu.au

Molecular docking is a primary technique used to predict how a ligand, such as 4''-Hydroxycannabidiol, will bind to the three-dimensional structure of a protein target, such as cannabinoid receptors (CB1 and CB2) or metabolic enzymes. chemrxiv.orgnih.gov These simulations can estimate the binding affinity and identify key interacting residues within the binding pocket. chemrxiv.orgchemrxiv.org To further refine these predictions, molecular dynamics simulations can model the movement of atoms over time, assessing the stability of the ligand-protein complex in a dynamic environment. nih.gov

Another powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity, allowing for the prediction of properties like receptor binding affinity for new or understudied molecules. nih.gov

For predicting biotransformation, in silico tools can evaluate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. chemrxiv.orgresearchgate.net Specifically, these models can predict the likely sites on a molecule that will be targeted by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. chemrxiv.orgchemrxiv.org Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the disposition of a drug and its metabolites in the body, predicting potential drug-drug interactions. clinpgx.orgmdpi.com The application of these integrated computational methodologies can guide future laboratory studies on 4''-Hydroxycannabidiol by prioritizing potential biological targets and metabolic pathways for investigation. nih.gov

| Computational Method | Primary Application | Information Provided |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding | Binding pose, affinity scores, key interactions |

| Molecular Dynamics | Assessing complex stability | Dynamic stability of ligand-receptor binding over time |

| QSAR | Predicting biological activity | Estimation of properties like receptor affinity based on chemical structure |

| ADMET Prediction | Evaluating pharmacokinetic properties | Likelihood of absorption, distribution, metabolism, and toxicity |

| PBPK Modeling | Simulating drug disposition | Prediction of plasma concentrations and potential drug-drug interactions |

Research Gaps and Future Directions in the Academic Investigation of 4''-Hydroxycannabidiol

While 4''-Hydroxycannabidiol is recognized as a human metabolite of CBD, primarily formed by the action of CYP3A4 enzymes, its own biological significance remains largely unexplored. nih.govclinpgx.org Significant research gaps exist concerning its pharmacological activity, its potential contribution to the effects of CBD, and its ultimate metabolic fate.

A critical gap in current knowledge is the lack of a comprehensive pharmacological profile for 4''-Hydroxycannabidiol. Much of the research on CBD metabolism has focused on quantifying its presence or on the biological activities of other major metabolites, such as 7-OH-CBD. researchgate.net However, studies have demonstrated that CBD metabolites are not necessarily biologically inert. For instance, both 7-OH-CBD and its subsequent metabolite, 7-COOH-CBD, have been shown to affect the viability and proliferation of human neural stem cells, indicating they possess distinct biological activities. nih.govresearchgate.net

This precedent underscores the importance of investigating 4''-Hydroxycannabidiol not merely as a metabolic byproduct, but as a potentially active compound in its own right. Future research must aim to determine if 4''-Hydroxycannabidiol interacts with cannabinoid receptors or other known targets of CBD, such as GPR55 or TRP channels. academicjournals.org It is essential to elucidate whether it contributes synergistically to the therapeutic effects of its parent compound, exhibits its own unique pharmacological actions, or is simply an inactive metabolite destined for elimination.

To investigate the potential biological roles of 4''-Hydroxycannabidiol, the development and application of targeted assays in relevant preclinical models are necessary. Building on findings from other CBD metabolites, initial studies could utilize in vitro models, such as neural stem cell cultures, to assess effects on cell viability, proliferation, and gene expression. researchgate.net

Beyond cellular models, a suite of specific assays should be developed. These include:

Receptor Binding Assays: To determine the affinity and efficacy of 4''-Hydroxycannabidiol at key cannabinoid-related targets (e.g., CB1, CB2, GPR55, TRPV1).

Enzymatic Assays: To test for inhibitory or modulatory effects on key enzymes involved in signaling pathways, such as fatty acid amide hydrolase (FAAH).

Functional Assays: To evaluate its effects in preclinical models relevant to CBD's therapeutic applications, such as models of epilepsy, inflammation, anxiety, and pain. academicjournals.org

These targeted investigations are crucial for moving beyond simple quantification and beginning to understand the functional consequences of 4''-Hydroxycannabidiol formation in the body.

The metabolic pathway of CBD does not necessarily end with the formation of monohydroxylated metabolites. The introduction of a hydroxyl group at the 4'' position of the pentyl side chain creates a new site for further biotransformation. Based on established routes of cannabinoid metabolism, two primary pathways for the subsequent degradation of 4''-Hydroxycannabidiol can be hypothesized. researchgate.net

First, the newly formed secondary alcohol group could undergo further oxidation to form a ketone, or subsequently a carboxylic acid, a process analogous to the conversion of 7-OH-CBD to 7-COOH-CBD. researchgate.net Second, the hydroxyl group serves as an ideal site for conjugation , particularly glucuronidation. This phase II metabolic reaction, which attaches a glucuronic acid moiety, increases the water solubility of the compound, facilitating its excretion from the body via urine. researchgate.netresearchgate.net

Future research should focus on identifying these potential downstream metabolites in biological samples. Once identified, studies will be needed to pinpoint the specific enzymatic pathways responsible, such as which UDP-glucuronosyltransferase (UGT) or CYP450 isoforms catalyze these subsequent reactions. nih.gov A complete map of its metabolic fate is essential for a thorough understanding of the pharmacokinetics of CBD.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4''-Hydroxycannabidiol in vitro?

- Methodological Answer : Synthesis should follow protocols validated for analogous cannabinoids, such as controlled hydroxylation under inert conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Solubility and stability in organic solvents (e.g., ethanol) should be quantified using spectrophotometric methods, as described for similar hydroxy-substituted compounds . Data validation should include triplicate measurements and statistical reporting of standard deviations to ensure reproducibility .

Q. How should researchers design in vitro studies to assess the pharmacokinetic properties of 4''-Hydroxycannabidiol?

- Methodological Answer : Use human liver microsomes or hepatocyte models to evaluate metabolic stability and cytochrome P450 interactions. Employ LC-MS/MS for quantifying parent compounds and metabolites, with calibration curves validated across physiological concentrations. Include positive controls (e.g., known CYP3A4 substrates) and account for matrix effects via spike-and-recovery experiments. Pharmacokinetic parameters (e.g., half-life, clearance) should be calculated using non-compartmental analysis, as demonstrated in cannabidiol studies .

Q. What analytical techniques are most effective for quantifying 4''-Hydroxycannabidiol in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for detecting 4''-Hydroxycannabidiol in plasma or tissue homogenates. Sample preparation should involve protein precipitation with acetonitrile followed by solid-phase extraction. Method validation must include accuracy (85–115%), precision (CV <15%), and lower limit of quantification (LLOQ) determination. Cross-validate results with blinded replicates to minimize analytical bias .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in experimental data related to 4''-Hydroxycannabidiol’s mechanism of action?

- Methodological Answer : Apply triangulation by combining orthogonal assays (e.g., receptor binding, calcium imaging, and gene expression profiling) to confirm target engagement. Use exploratory factor analysis (EFA) to identify latent variables contributing to observed discrepancies, as outlined in psychometric validation studies . For conflicting dose-response outcomes, conduct power analyses to ensure sample sizes are adequate and consider batch-to-batch variability in compound synthesis .

Q. How can researchers optimize in vivo models to evaluate the neuropharmacological effects of 4''-Hydroxycannabidiol?

- Methodological Answer : Select transgenic rodent models that replicate human cannabinoid receptor expression patterns. Implement double-blind dosing protocols and randomized cage assignments to reduce observer bias. Behavioral assays (e.g., open-field tests, fear conditioning) should be paired with cerebrospinal fluid (CSF) sampling to correlate pharmacokinetic and pharmacodynamic data. Chronic toxicity endpoints must align with FDA guidelines for preclinical cannabidiol studies, including histopathology and developmental assessments .

Q. What methodological considerations are critical when investigating the entourage effect of 4''-Hydroxycannabidiol with other cannabinoids?

- Methodological Answer : Design factorial experiments to isolate synergistic/antagonistic interactions, using isobolographic analysis for dose-response combinations. Maintain rigorous chemical standardization of all cannabinoids via certificates of analysis (CoA). Data should be archived in FAIR-compliant repositories (e.g., Chemotion) to enable meta-analyses . For clinical translations, incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict human outcomes from preclinical data .

Data Presentation and Reproducibility

- Visualization : Use heatmaps for multi-omics datasets and boxplots with significance asterisks for comparative studies. Raw data tables should be relegated to appendices, with processed data in the main text .

- Reproducibility : Adopt electronic lab notebooks (ELNs) like Chemotion to track experimental parameters and ensure traceability. Share protocols via platforms such as RADAR4Chem to meet open science standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.